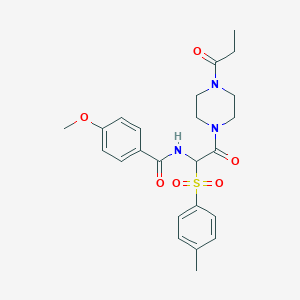

2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” has a similar structure . It has a molecular weight of 289.2 and its IUPAC name is 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline .

Molecular Structure Analysis

The InChI code for “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” is 1S/C13H8F5NO/c14-7-1-4-12(10(15)5-7)20-8-2-3-11(19)9(6-8)13(16,17)18/h1-6H,19H2 .

Physical And Chemical Properties Analysis

The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” has a molecular weight of 289.2 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Potential:2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline: exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The compound’s unique structure may interfere with specific cellular pathways, making it a potential candidate for novel cancer therapies .

Agrochemicals and Crop Protection

Herbicidal Properties: The compound’s trifluoromethyl group contributes to its herbicidal activity. It has been studied as a potential herbicide to control weeds in agricultural settings. Researchers explore its selectivity, efficacy, and environmental impact, aiming to develop safer and more efficient herbicides .

Material Science and Organic Electronics

Organic Semiconductors:2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline: possesses π-conjugated systems, making it suitable for organic electronics. Scientists investigate its use as an organic semiconductor in field-effect transistors (FETs), light-emitting diodes (LEDs), and solar cells. Its electron mobility and stability are crucial factors in these applications .

Analytical Chemistry

Fluorescent Probes: The compound’s fluorine atoms contribute to its fluorescence properties. Researchers have explored its use as a fluorescent probe for detecting specific analytes or biomolecules. Its sensitivity, selectivity, and photostability make it valuable in bioimaging and diagnostic assays .

Environmental Chemistry

Photocatalysis: Photocatalytic materials play a vital role in environmental remediation. 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline has been investigated as a photocatalyst for degrading organic pollutants under UV or visible light. Its ability to generate reactive oxygen species can break down harmful compounds in water and air .

Coordination Chemistry

Ligand Design: The compound’s quinoline moiety can serve as a ligand in coordination complexes. Researchers explore its coordination behavior with transition metal ions. These complexes find applications in catalysis, luminescence, and molecular recognition .

Safety and Hazards

properties

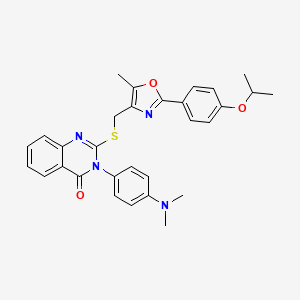

IUPAC Name |

2-(2,4-difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5NO/c1-9-3-2-4-11-12(17(20,21)22)8-15(23-16(9)11)24-14-6-5-10(18)7-13(14)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHQWSMOQFRBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)

![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)